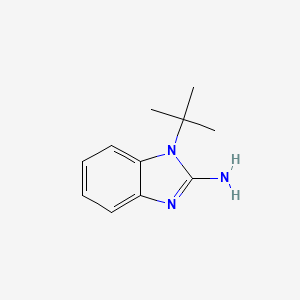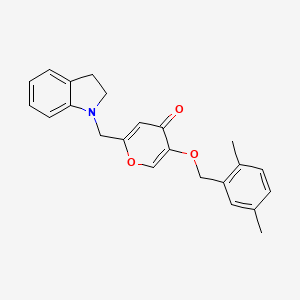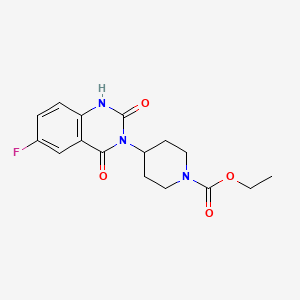
7-Fluoro-1,5-naphthyridin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-1,5-naphthyridin-3-ol: is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are bicyclic structures containing two nitrogen atoms in the ring system The presence of a fluorine atom at the 7th position and a hydroxyl group at the 3rd position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Fluoro-1,5-naphthyridin-3-ol can be achieved through various methods. One common approach involves the cyclization of substituted 3-aminopyridine compounds. For instance, the Skraup reaction, which uses glycerol and a catalyst such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate, can be employed . Another method involves the Friedländer reaction, which is a condensation reaction between 2-aminobenzaldehyde and a ketone .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Fluoro-1,5-naphthyridin-3-ol can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of naphthyridine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups replacing the fluorine atom.
Applications De Recherche Scientifique
Chemistry:
7-Fluoro-1,5-naphthyridin-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of ligands in coordination chemistry and as an intermediate in organic synthesis .
Biology:
In biological research, this compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine:
The compound has shown promise in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are being explored for their potential to treat various diseases, including cancer and infectious diseases .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and organic light-emitting diodes (OLEDs). Its unique chemical properties make it suitable for use in advanced materials .
Mécanisme D'action
The mechanism of action of 7-Fluoro-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or interact with DNA, leading to the disruption of essential biological processes in pathogens. The presence of the fluorine atom enhances its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridine: The parent compound without the fluorine and hydroxyl substituents.
7-Chloro-1,5-naphthyridin-3-ol: Similar structure with a chlorine atom instead of fluorine.
7-Methyl-1,5-naphthyridin-3-ol: Similar structure with a methyl group instead of fluorine.
Uniqueness:
7-Fluoro-1,5-naphthyridin-3-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
7-fluoro-1,5-naphthyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRSFSBXQHKCCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/new.no-structure.jpg)


![6-(2-Chloro-propionyl)-4-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B2783234.png)








![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2783248.png)

